Hydroxy Glyburide
Description
Properties
CAS No. |
204838-24-4 |
|---|---|
Molecular Formula |
C23H28ClN3O6S |
Molecular Weight |
510.002 |
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-12-9-16(24)13-19(21)22(29)25-14-20(28)15-7-10-18(11-8-15)34(31,32)27-23(30)26-17-5-3-2-4-6-17/h7-13,17,20,28H,2-6,14H2,1H3,(H,25,29)(H2,26,27,30) |
InChI Key |
DEGYYEULZFVKCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3)O |
Synonyms |
5-Chloro-N-(2-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenyl)-2-hydroxyethyl)-2-methoxybenzamide; |
Origin of Product |
United States |
Enzymatic Pathways of Glyburide Hydroxylation
The primary route of glyburide (B1671678) metabolism is Phase I hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. pharmgkb.orgmdpi.com This process introduces hydroxyl (-OH) groups onto the glyburide molecule, primarily on its cyclohexyl ring, leading to the formation of several metabolites. drugbank.com
Multiple studies have identified several CYP isoforms responsible for the metabolism of glyburide. pharmgkb.orgresearchgate.net Research using human liver microsomes and recombinant CYP isoforms has consistently shown that CYP3A4 is the principal enzyme involved in glyburide metabolism. pharmgkb.orgnih.govsemanticscholar.org Other CYP enzymes also contribute significantly, including CYP2C9 , CYP2C19 , CYP2C8 , and CYP3A5 . pharmgkb.orgresearchgate.net The involvement of multiple enzymes highlights the complex nature of glyburide's metabolic clearance. capes.gov.br
The hydroxylation of glyburide results in various metabolites, with the main ones being 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b). pharmgkb.orgsemanticscholar.orgmsdmanuals.com Other identified metabolites include 4-cis-hydroxycyclohexyl glyburide (M2a), 3-trans-hydroxycyclohexyl glyburide (M3), 2-trans-hydroxycyclohexyl glyburide (M4), and ethylhydroxycyclohexyl glyburide (M5). researchgate.net Notably, the M1 and M2b metabolites are considered to be pharmacologically active. pharmgkb.orgresearchgate.net
The relative contribution of each CYP enzyme to glyburide's metabolism has been a subject of detailed investigation. Chemical inhibition and correlation studies suggest that CYP3A enzymes account for approximately 50% of the total depletion of glyburide in human liver microsomes, with CYP2C19 and CYP2C8 also playing substantial roles. researchgate.netsemanticscholar.org The intrinsic clearance (Vmax/Km) of CYP3A4 for glyburide depletion has been found to be significantly greater—4 to 17 times higher—than that of other CYP isoforms, confirming its major role. researchgate.netnih.gov
Table 1: Kinetic Parameters of Recombinant Human CYP Isoforms in Glyburide Depletion
Data sourced from a study on the contributions of human cytochrome P450 enzymes to glyburide metabolism. researchgate.net Km represents the Michaelis-Menten constant, Vmax is the maximum reaction rate, and Clint is the intrinsic clearance.
Enzymes Catalyzing Conjugation of Hydroxy Glyburide
Following Phase I hydroxylation, the resulting hydroxy glyburide (B1671678) metabolites undergo Phase II metabolism. This phase involves conjugation reactions, where an endogenous molecule is added to the metabolite. omicsonline.org The goal of this process is to increase the water solubility of the metabolites, making them more polar and thus more easily excretable from the body through urine and bile. omicsonline.org
The primary Phase II reaction for hydroxylated metabolites is glucuronidation. drugbank.comomicsonline.org In this pathway, a glucuronyl group from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is transferred to the hydroxyl group of the hydroxy glyburide metabolite. drugbank.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs) . omicsonline.org The addition of the highly polar glucuronic acid moiety significantly enhances the hydrophilicity of the this compound, facilitating its elimination.
While the specific UGT isoforms that conjugate this compound are not as extensively characterized in the literature as the Phase I CYP enzymes, it is a well-established principle of drug metabolism that hydroxyl groups introduced during Phase I are common substrates for UGT enzymes. drugbank.comomicsonline.org Therefore, after glyburide is metabolized into compounds like 4-trans-hydroxyglyburide and 3-cis-hydroxyglyburide, these hydroxylated forms serve as substrates for UGTs to form O-glucuronide conjugates. Other potential, though less common, Phase II conjugation reactions for hydroxylated compounds can include sulfation, which is catalyzed by sulfotransferase (SULT) enzymes.
Table 2: Compound Names Mentioned in this Article
In Vitro and Pre Clinical Pharmacokinetic Investigations of Hydroxy Glyburide
In Vitro Metabolism Studies
The in vitro metabolism of glyburide (B1671678), leading to the formation of its hydroxylated metabolites, has been extensively studied to understand its biotransformation pathways. These investigations primarily utilize human and animal-derived subcellular fractions and cellular systems to mimic physiological processes.
Hepatic Microsomal Incubations
Incubations of glyburide with hepatic microsomes from various species, including humans, mice, rats, dogs, and monkeys, have been instrumental in identifying its metabolic products. omicsonline.org These studies have revealed that glyburide is metabolized into several hydroxylated derivatives. omicsonline.orgresearchgate.net
In human liver microsomes, glyburide is converted to a number of metabolites. omicsonline.org The primary metabolites are formed through the hydroxylation of the cyclohexyl ring. nih.gov These include the major metabolites 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b), which have been identified in the plasma and urine of patients. nih.gov Other identified hydroxylated metabolites include 4-cis-hydroxycyclohexyl glyburide (M2a), 3-trans-hydroxycyclohexyl glyburide (M3), and 2-trans-hydroxycyclohexyl glyburide (M4). nih.gov A sixth significant metabolite, formed by the hydroxylation of the ethylene (B1197577) bridge, is known as ethylene-hydroxylated glyburide (M5). nih.gov
Studies using human liver microsomes have determined the intrinsic clearance of glyburide to be approximately 52.9 ± 9.0 μL/min/mg protein. nih.govresearchgate.net The formation of these metabolites is catalyzed by several cytochrome P450 (CYP) enzymes. researchgate.net The relative abundance of metabolites formed after a 30-minute incubation with human liver microsomes showed M1 to be the most predominant, followed by the parent drug, and then other metabolites in decreasing order of formation. omicsonline.org
The reaction conditions for these in vitro studies typically involve incubating glyburide with microsomal protein in a buffered solution at 37°C, with the reaction initiated by the addition of an NADPH-regenerating system. omicsonline.org The process is then terminated, and the metabolites are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). omicsonline.orgresearchgate.net
Table 1: Relative Formation of Glyburide Metabolites in Human Liver Microsomes
| Metabolite/Compound | Percentage (%) |
| M1 (4-trans-hydroxycyclohexyl glyburide) | 27.6 |
| Glyburide (Parent) | 26.92 |
| M5 (ethylene-hydroxylated glyburide) | 12.14 |
| M2b (3-cis-hydroxycyclohexyl glyburide) | 7.59 |
| M2a (4-cis-hydroxycyclohexyl glyburide) | 6.67 |
| M6 (metabolite due to loss of cyclohexyl ring) | 5.29 |
| M3 (3-trans-hydroxycyclohexyl glyburide) | 5.02 |
| M4 (2-trans-hydroxycyclohexyl glyburide) | 3.84 |
| M9 (metabolite from hydroxylation and dehydrogenation) | 2.50 |
| M7 (Dihydroxylated metabolite) | 1.23 |
| M8 (metabolite from hydroxylation and dehydrogenation) | 0.91 |
| Data from a 30-minute incubation period. omicsonline.org |
Isolated Hepatocyte Studies
Investigations using isolated hepatocytes provide a more complete model of hepatic metabolism as they contain both phase I and phase II enzymes in a cellular context. Studies with sandwich-cultured human hepatocytes have been employed to investigate the uptake and metabolism of glyburide. These studies have revealed that the active hepatic uptake of glyburide is significantly higher than its passive uptake clearance (15.8 versus 5.3 μL/min/10^6 hepatocytes). nih.govresearchgate.net This indicates that transporter-mediated processes play a crucial role in the hepatic disposition of glyburide.
While specific data on the profile of hydroxy glyburide formation exclusively in isolated hepatocyte studies is less detailed in the provided context, these systems are critical for confirming the metabolic pathways identified in microsomal incubations and for studying the interplay between transport and metabolism.
Recombinant Cytochrome P450 Systems
To pinpoint the specific enzymes responsible for the formation of this compound metabolites, studies have utilized recombinant human cytochrome P450 (CYP) enzymes. These experiments have demonstrated that multiple CYP isoforms are involved in glyburide metabolism. nih.gov
The primary enzymes identified are CYP3A4, CYP2C9, CYP2C8, CYP2C19, and CYP3A5. nih.govdrugbank.comresearchgate.net In vitro studies using these recombinant systems have shown that CYP3A4 is a major contributor to glyburide metabolism, accounting for over 50% of its biotransformation in some analyses. nih.govresearchgate.net Other studies suggest CYP3A4 is responsible for approximately 71% of the total metabolic clearance. nih.gov Specifically, CYP3A4 is primarily responsible for the formation of the ethylene-hydroxylated metabolite (M5), as well as M3 and M4. nih.gov
CYP2C9 is another key enzyme, mainly catalyzing the formation of the major metabolites M1, M2a, and M2b. nih.gov CYP2C8 also contributes to the formation of M1 and M2b, while CYP2C19 is involved in the formation of M2a. nih.gov Interestingly, while in vitro studies often highlight CYP3A4's major role, clinical studies sometimes suggest a more significant in vivo contribution from CYP2C9, indicating the complexity of extrapolating in vitro findings to the whole-body system. researchgate.net
In the human fetal liver, CYP3A7 has been identified as a key enzyme in glyburide metabolism. uw.edu
Table 2: Contribution of Recombinant CYP Isozymes to Glyburide Metabolism
| CYP Isozyme | Fractional Contribution to Metabolism (%) | Primary Hydroxy Metabolites Formed |
| CYP3A4 | 53 - 71 | M5, M3, M4 |
| CYP2C9 | 30 - 36 | M1, M2a, M2b |
| CYP2C8 | 11 | M1, M2b |
| CYP2C19 | - | M2a |
| CYP3A5 | Minor | - |
| CYP3A7 (fetal) | Significant in fetal liver | - |
| Fractional contributions are based on various in vitro studies and may differ based on experimental conditions. nih.govnih.govresearchgate.net |
Species Differences in this compound Formation (e.g., human, rat, mouse, dog, monkey, baboon)
Comparative in vitro metabolism studies across different species are crucial for preclinical drug development to select appropriate animal models that best predict human metabolism. The formation of this compound metabolites shows both similarities and differences across species.
Incubations of glyburide with hepatic microsomes from human, monkey, dog, rat, and mouse have shown that monohydroxylated metabolites (M1, M2a, M2b, M3, M4) and a metabolite resulting from the loss of the cyclohexyl ring (M6) are common to all these species. omicsonline.org However, the relative quantities of these metabolites vary significantly. omicsonline.orgresearchgate.net
For instance, in human liver microsomes, M1 (4-trans-hydroxycyclohexyl glyburide) is the most abundantly formed metabolite. omicsonline.org In contrast, in rat liver microsomes, the parent glyburide remains the most predominant compound after incubation, followed by the ethyl hydroxylated metabolite (M5). omicsonline.org In dog liver microsomes, the parent compound is also the most abundant, with lower levels of M1 and M4 formation. omicsonline.org
Studies comparing human and baboon hepatic and placental microsomes found that while both species form six distinct hydroxylated derivatives, the relative quantities of each metabolite differed between the species and even between the liver and placental tissues of the same species. nih.gov
Table 3: Rank Order of Metabolite Formation in Hepatic Microsomes of Different Species
| Species | Rank Order of Metabolite/Compound Abundance |
| Human | M1 > Glyburide > M5 > M2b > M2a > M6 > M3 > M4 > M9 > M7 > M8 |
| Rat | Glyburide > M5 > M4 > M6 > M1 > M3 > M2a > M2b |
| Dog | Glyburide > M1 > M4 > M5 > M6 > M2a > M2b > M3 |
| Based on relative peak areas from a 30-minute incubation. omicsonline.org |
Pre-clinical Pharmacokinetic Profiles in Animal Models
Absorption Characteristics
Pre-clinical studies in animal models provide foundational knowledge regarding the absorption of glyburide, the parent compound of this compound. Following oral administration, glyburide is absorbed from the gastrointestinal tract. auburn.edu
In normal subjects, which can be extrapolated to inform preclinical expectations, significant absorption of glyburide occurs within one hour, with peak drug levels observed at approximately four hours. nih.govnih.govpfizer.com The serum levels of glyburide, as indicated by the area under the concentration-time curve, tend to increase proportionally with the dose. nih.govnih.gov Multiple-dose studies in diabetic patients have shown similar concentration-time curves to single-dose studies, suggesting no significant accumulation of the drug in tissues. nih.gov
Distribution Patterns
The distribution of this compound, the primary active metabolite of glyburide, is intrinsically linked to the distribution of its parent compound. Following administration, glyburide is extensively bound to serum proteins, with a binding rate exceeding 99%. medcentral.com This high degree of protein binding, primarily to albumin, influences its volume of distribution. researchgate.netdrugbank.com The binding is predominantly non-ionic in nature. nih.govnih.gov
Pre-clinical studies in animal models have shown that after administration, the highest concentrations of the parent drug, and subsequently its metabolites, are found in the liver, kidneys, and intestines. medcentral.com Lower concentrations are observed in other tissues such as the stomach, pancreas, spleen, heart, lungs, and brain. medcentral.com
Table 1: Distribution Characteristics of Glyburide and its Metabolites
| Parameter | Finding | Species | Citation |
| Protein Binding | >99% bound to serum proteins (primarily albumin) | Human | medcentral.comdrugbank.com |
| Tissue Distribution | Highest concentrations in liver, kidneys, and intestines | Animal Models | medcentral.com |
| Placental Transfer | Minimal transfer observed in an in vitro perfusion model | Human | diabetesjournals.org |
| Distribution into Milk | Unknown | Human | medcentral.comnih.gov |
| Volume of Distribution (Glyburide) | 0.2 L/kg | Human | researchgate.net |
Elimination Kinetics and Excretion Pathways
Studies have identified that CYP3A4 is a major contributor to glyburide metabolism, with CYP2C9 and CYP2C8 also playing significant roles. nih.govnih.gov In vitro studies have suggested that CYP3A4 may be responsible for approximately 50% of the total metabolism. nih.gov
The elimination of glyburide and its metabolites follows a biphasic pattern, with an initial distribution half-life and a terminal elimination half-life. researchgate.net The terminal elimination half-life of glyburide is reported to be around 10 hours. researchgate.netnih.gov However, the hypoglycemic effect can persist for up to 24 hours. medcentral.com This prolonged action may be partly attributable to the pharmacological activity of its hydroxy metabolites. diabetesjournals.org
The excretion of the metabolites occurs through both renal and biliary pathways. Approximately 50% of the metabolites are excreted in the urine and 50% in the feces via biliary elimination. drugbank.comnih.govnih.gove-lactancia.org This dual excretion pathway is a distinguishing feature compared to other sulfonylureas, which are primarily cleared by the kidneys. nih.govnih.gove-lactancia.org Most of the urinary excretion takes place within the first 24 hours of administration. medcentral.com In individuals with impaired renal function, the elimination half-life may be prolonged, potentially leading to an accumulation of active metabolites and an enhanced hypoglycemic effect. medcentral.comdiabetesjournals.org
Table 2: Elimination and Excretion of this compound
| Parameter | Finding | Species | Citation |
| Primary Site of Metabolism | Liver | Human | medcentral.comunpad.ac.id |
| Metabolizing Enzymes | CYP3A4, CYP2C9, CYP2C8 | Human | nih.govnih.gov |
| Major Active Metabolites | 4-trans-hydroxyglyburide (M1), 3-cis-hydroxyglyburide (M2b) | Human | drugbank.com |
| Elimination Half-life (Glyburide) | Approximately 10 hours (terminal) | Human | researchgate.netnih.gov |
| Excretion Routes | Approximately 50% urine, 50% feces (via bile) | Human | drugbank.comnih.govnih.gove-lactancia.org |
| Excretion Timeline (Urinary) | Majority within the first 24 hours | Human | medcentral.com |
Analytical Methodologies for Hydroxy Glyburide Characterization
Liquid Chromatography Techniques
Liquid chromatography (LC) serves as a fundamental tool for separating hydroxy glyburide (B1671678) from its parent compound and other metabolites in complex biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of glyburide and its metabolites. researchgate.netnih.govscispace.com Reverse-phase HPLC methods are commonly utilized, often with a C18 or C8 column. omicsonline.orgresearchgate.net
Several HPLC methods have been developed for the simultaneous determination of glyburide and its hydroxylated metabolites. For instance, a simple reversed-phase liquid chromatographic method was developed for measuring low concentrations of glibenclamide (glyburide) and its two major metabolites, 4-trans- and 3-cis-hydroxyglibenclamide, in human serum and urine. researchgate.net The compounds were extracted and analyzed with UV detection at 203 nm, achieving a minimum detectable serum level of 1 ng/ml for glibenclamide. researchgate.net
Another method utilized a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (60:40 v/v) with a Kromasil ODS 3V column, and the effluent was monitored at 238 nm. ijirt.org The retention time for glyburide was approximately 2.262 minutes. ijirt.org For the simultaneous determination of vanillic acid and glyburide, an HPLC analysis was performed using a C-18 reverse phase column with a mobile phase of acetonitrile and orthophosphoric acid (70:30 v/v) at a detection wavelength of 234 nm. researchgate.net The retention time for glyburide in this method was about 5.4 minutes. researchgate.net
The following table summarizes the parameters of a validated RP-HPLC method for glyburide determination:
| Parameter | Value |
| Column | Kromasil ODS 3V (250×4.6mm, 5µ) |
| Mobile Phase | Acetonitrile: Phosphate buffer (60:40v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 238 nm |
| Retention Time (Glyburide) | 2.262 min |
| Linearity Range (Glyburide) | 10-50 µg/ml |
| Limit of Detection (LOD) | 0.02 µg/ml |
| Limit of Quantification (LOQ) | 0.05 µg/ml |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including improved resolution, speed, and sensitivity. rroij.com This technique utilizes columns with smaller particle sizes (less than 2 µm), allowing for higher pressures (8,000 to 15,000 PSI) and resulting in shorter analysis times and reduced solvent consumption. rroij.com The enhanced separation efficiency of UPLC has led to the detection of additional metabolites and improved spectral quality in various pharmaceutical analyses. rroij.comscispace.com Its applications are widespread, covering natural product analysis, metabolite identification, and bioequivalence studies. scispace.com
Diode Array Detection (DAD) Applications in Metabolite Analysis
Diode Array Detection (DAD) is a powerful tool often used in conjunction with liquid chromatography for the analysis of glyburide and its metabolites. semanticscholar.orgresearchgate.net DAD provides UV spectra of compounds, which can aid in their identification. faa.gov A key advantage of DAD is its ability to provide quantitative information without the ionization-related issues that can affect mass spectrometry. researchgate.netresearchgate.net This makes it particularly useful for the semi-quantitation of metabolites when authentic standards are unavailable. researchgate.netresearchgate.net
In the analysis of hydroxy glyburide, DAD serves as a complementary technique to mass spectrometry. researchgate.net It helps to confirm and quantify identified metabolites, with metabolites present in higher amounts being detectable by both UV and MS detectors. researchgate.net The retention times of the drug and its metabolites from the DAD chromatogram are compared with those from the MS chromatogram to ensure accurate identification. researchgate.netresearchgate.net Studies have utilized LC-DAD-Q-TRAP-MS/MS to analyze the metabolites of glyburide, where the DAD detector was used to determine the drug-to-metabolite ratio. omicsonline.orgsemanticscholar.org This is crucial for understanding the extent of metabolism across different species. semanticscholar.org
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable technique for the structural elucidation and sensitive quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the high sensitivity and specificity of mass detection. researchgate.net This combination is essential for analyzing complex biological samples. A sensitive LC-MS method was developed for the simultaneous determination of glyburide and its metabolite, 4-transthis compound (M1), in human plasma and urine. nih.gov This method achieved limits of quantitation (LOQ) of 0.25 ng/mL for glyburide and 0.40 ng/mL for M1 in plasma, and 1.06 ng/mL for M1 in urine, using a small sample volume. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of drugs and their metabolites. mdpi.com It is widely used for the structural elucidation and quantification of this compound. semanticscholar.org The technique involves the use of multiple reaction monitoring (MRM) for the identification of specific compounds. nih.gov
In the context of glyburide metabolism, LC-MS/MS has been instrumental in identifying and characterizing various metabolites, including monohydroxylated and dihydroxylated forms. omicsonline.orgsemanticscholar.orgresearchgate.net Enhanced mass scan (EMS) and enhanced product ion (EPI) scans are used to elucidate the structure of these metabolites. omicsonline.orgsemanticscholar.org For quantification, stable isotope-labeled internal standards, such as glyburide-d11, are often employed to improve accuracy. nih.govnih.gov
A study detailing the quantitative determination of glyburide and its five metabolites in plasma and urine of pregnant patients utilized LC-MS/MS. nih.gov The lower limit of quantitation (LLOQ) for the five this compound metabolites in plasma was between 0.100–0.113 ng/mL. nih.gov
The following table presents the mass spectrometry parameters for the analysis of glyburide and its metabolites:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glyburide | 494.1 | 369.1 |
| 4-trans-hydroxycyclohexyl glyburide (M1) | 510.1 | 369.1 |
| 4-cis-hydroxycyclohexyl glyburide (M2a) | 510.1 | 369.1 |
| 3-cis-hydroxycyclohexyl glyburide (M2b) | 510.1 | 369.1 |
| 3-trans-hydroxycyclohexyl glyburide (M3) | 510.1 | 369.1 |
| 2-trans-hydroxycyclohexyl glyburide (M4) | 510.1 | 369.1 |
| Glyburide-d11 (Internal Standard) | 505.2 | 379.2 |
| Glipizide (Internal Standard) | 446.1 | 321.1 |
Q-TRAP-MS/MS and High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification
The identification of this compound and other metabolites from complex biological matrices is effectively achieved using sophisticated mass spectrometry techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with a hybrid triple quadrupole-linear ion trap (Q-TRAP) mass spectrometer, is a powerful tool for both qualitative and quantitative analysis. mdpi.comomicsonline.org This technology allows for sensitive and selective detection, which is essential for distinguishing metabolites from endogenous interferences. mdpi.com
The Q-TRAP system can perform various scan functions, including enhanced mass scan (EMS), enhanced product ion (EPI) scan, precursor ion scan, and neutral loss scan. researchgate.net These different scan modes provide comprehensive structural information. For instance, an enhanced mass scan-enhanced product ion (EMS-EPI) scan with information-dependent acquisition (IDA) can be utilized to characterize metabolites. nih.gov This method involves a survey scan to detect potential metabolites, which then triggers the acquisition of a detailed product ion spectrum for structural elucidation. mdpi.com
High-resolution mass spectrometry (HRMS) is another critical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. This level of precision is invaluable for confirming the identity of known metabolites and for identifying novel biotransformation products. waters.com Time-of-flight (ToF) HRMS instruments, for example, offer high resolution across a wide mass range at fast scan speeds, which is compatible with the narrow peaks produced by ultra-performance liquid chromatography (UPLC) systems. waters.com This compatibility ensures that chromatographic resolution is not compromised, which is vital for separating isomeric metabolites that have the exact same mass. waters.com
Studies have successfully employed LC-DAD-Q-TRAP-MS/MS to identify and characterize glyburide metabolites, including various monohydroxylated forms like this compound, in incubations with human liver microsomes. omicsonline.orgnih.gov The combination of diode array detection (DAD) provides complementary spectral data, further confirming the identity of the metabolites. omicsonline.orgnih.gov
Fragment Ion Analysis and Fragmentation Patterns
The structural elucidation of this compound through mass spectrometry relies heavily on the analysis of its fragmentation patterns. When a molecule like this compound is ionized and subjected to collision-induced dissociation (CID) in a mass spectrometer, it breaks apart into smaller, charged fragments. The resulting pattern of these fragment ions is unique to the molecule's structure and provides a "fingerprint" for its identification. almerja.comscienceready.com.au
The fragmentation of the parent glyburide molecule and its metabolites has been studied to understand the sites of biotransformation. omicsonline.orgresearchgate.net For instance, in the positive ion mode, the protonated molecule [M+H]+ of glyburide is observed at an m/z of 494.15. The fragmentation of this ion and its hydroxylated metabolites will yield characteristic product ions. The presence of a functional group with a heteroatom, such as the nitrogen and oxygen atoms in this compound, can direct the fragmentation process. almerja.com
Key fragmentation pathways include the cleavage of the cyclohexyl ring and the bond between the carbonyl group and the adjacent nitrogen. By comparing the MS/MS spectra of the parent drug with its metabolites, researchers can pinpoint the location of the hydroxyl group. For example, a mass shift in a specific fragment ion can indicate that the modification occurred on that part of the molecule.
Different scan modes in mass spectrometry, such as precursor ion scans and neutral loss scans, can be used to selectively detect compounds that share a common fragment or lose a specific neutral molecule, respectively. researchgate.net This targeted approach is particularly useful for identifying all metabolites of a specific class from a complex mixture. The analysis of these fragmentation patterns is a cornerstone of metabolite identification in drug metabolism studies. chemguide.co.ukmdpi.com
Sample Preparation Techniques for Research Matrices
Effective sample preparation is a critical step to isolate this compound from complex biological matrices, remove interfering substances, and concentrate the analyte before instrumental analysis. chromatographyonline.com The choice of technique depends on the nature of the sample matrix (e.g., plasma, urine, microsomes) and the analytical method used. labmanager.com
Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting glyburide and its metabolites from biological fluids. mdpi.comresearchgate.net This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. labmanager.com For plasma samples, a common procedure involves acidifying the plasma, followed by extraction with a solvent mixture such as n-hexane and methylene (B1212753) chloride. nih.gov For urine samples, LLE with ethyl acetate (B1210297) has been employed. nih.gov While effective, LLE can be labor-intensive. labmanager.com
Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE. labmanager.commdpi.com SPE utilizes a solid sorbent material packed into a cartridge to retain the analyte of interest while allowing interfering compounds to pass through. chromatographyonline.com The analyte is then eluted with a suitable solvent. labmanager.com SPE is known for its high selectivity and reproducibility and is compatible with automation, making it suitable for high-throughput analysis. labmanager.com Mixed-mode SPE cartridges, which have both non-polar and ion-exchange retention mechanisms, can be particularly effective for extracting basic compounds like this compound from aqueous samples like urine. usm.edu
Other innovative extraction techniques include fabric phase sorptive extraction (FPSE) and salting-out assisted liquid-liquid extraction (SALLE), which aim to improve efficiency and reduce solvent consumption. mdpi.comeuchembiojreviews.com
Microsomal and Hepatocyte Sample Processing
In vitro metabolism studies using liver microsomes and hepatocytes are fundamental for investigating the biotransformation of drugs like glyburide. The processing of these samples is crucial for accurate analysis.
Microsomal incubations typically involve incubating the test compound with liver microsomes in a buffered solution containing a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH)-regenerating system to initiate the metabolic reactions. nih.govnih.govpharmaron.com The reaction is stopped at various time points, often by adding a cold organic solvent like acetonitrile or by acidification with trichloroacetic acid. waters.comnih.govsrce.hr This not only halts the enzymatic activity but also precipitates the microsomal proteins. srce.hr After centrifugation to remove the precipitated proteins, the supernatant containing the analyte and its metabolites is collected for LC-MS analysis. nih.govsrce.hr
Hepatocyte sample processing follows a similar principle. After incubating the compound with a suspension of hepatocytes, the reaction is quenched, typically with ice-cold acetonitrile or methanol. srce.hr The samples are then centrifuged to pellet the cells and precipitated proteins, and the resulting supernatant is analyzed. srce.hr
For both microsomal and hepatocyte samples, it is common to include an internal standard early in the processing workflow to account for any variability in the extraction and analysis steps. nih.govnih.gov
Method Validation Parameters (selectivity, linearity, accuracy, precision, limits of detection/quantification for research applications)
To ensure that an analytical method provides reliable and reproducible data for research applications, it must be validated for several key parameters, often following guidelines from organizations like the International Council for Harmonisation (ICH). wjarr.comresearchgate.netresearchgate.net
Selectivity/Specificity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. wjarr.comresearchgate.net In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the unique mass transitions monitored for the analyte and internal standard. nih.gov
Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. wjarr.comgmpinsiders.com Calibration curves are generated by analyzing samples with known concentrations of this compound, and a linear regression analysis is performed. A correlation coefficient (r²) greater than 0.99 is typically considered indicative of good linearity. nih.gov
Accuracy : Accuracy refers to the closeness of the measured concentration to the true concentration. wjarr.comresearchgate.net It is assessed by analyzing quality control (QC) samples prepared at different known concentrations (low, medium, and high) and comparing the measured values to the nominal values. nih.gov
Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.comresearchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). researchgate.net
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.netgmpinsiders.com The LOQ is a critical parameter for studies where low concentrations of this compound are expected. For example, a validated LC-MS/MS method reported the lower limit of quantification (LLOQ) for various glyburide metabolites in plasma to be in the range of 0.100–0.113 ng/mL. nih.gov
The table below summarizes typical validation parameters for the quantification of this compound (as a metabolite, M1) in human plasma.
| Validation Parameter | Typical Value/Range |
| Linearity Range | 0.102–164 ng/mL nih.gov |
| Correlation Coefficient (r²) | > 0.99 nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.102 ng/mL nih.gov |
| Accuracy (as % bias) | Within ±15% |
| Precision (as % RSD) | < 15% |
| Extraction Recovery | 87% - 99% nih.gov |
Molecular and Cellular Interactions of Hydroxy Glyburide Research Models
Binding Affinity Studies to Molecular Targets (e.g., ATP-sensitive potassium channels in vitro)
The primary molecular target for glyburide (B1671678) and its hydroxy metabolites is the ATP-sensitive potassium (K-ATP) channel, a complex of the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel Kir6.2. pharmgkb.orgelifesciences.org The binding of these compounds to SUR1 inhibits the channel, which is a critical step in stimulating insulin (B600854) secretion from pancreatic β-cells. pharmgkb.org
Research has shown that the hydroxy metabolites of glyburide are also active, retaining the ability to bind to these channel receptors. medchemexpress.comcaymanchem.com Specifically, rac-trans-4-hydroxy Glyburide has been shown to be a potent inhibitor of glyburide binding to its receptor on rat brain synaptosomes. caymanchem.com This suggests that the metabolite competes with the parent compound for the same binding sites.
Studies using competitive binding assays have quantified this interaction. In one such study, rac-trans-4-hydroxy Glyburide demonstrated potent inhibition of [3H]glyburide binding to both high and low-affinity sites on SUR1/Kir6.2, with IC50 values of 0.95 nM and 100 nM, respectively. medchemexpress.comcaymanchem.com This indicates a high affinity of the metabolite for the primary therapeutic target, comparable to the parent drug.
Table 1: In Vitro Binding Affinity of Hydroxy Glyburide Metabolite
| Compound | Target | Assay System | Measured Affinity (IC50) | Reference |
|---|---|---|---|---|
| rac-trans-4-hydroxy Glyburide | SUR1/Kir6.2 (High-affinity site) | Rat Brain Synaptosomes | 0.95 nM | medchemexpress.comcaymanchem.com |
| rac-trans-4-hydroxy Glyburide | SUR1/Kir6.2 (Low-affinity site) | Rat Brain Synaptosomes | 100 nM | medchemexpress.comcaymanchem.com |
Enzyme Inhibition or Modulation Studies
While this compound is the product of enzymatic action on glyburide (primarily by CYP2C9 and CYP3A4), research into its role as an inhibitor or modulator of other enzymes is less extensive. pharmgkb.orgresearchgate.net However, studies have investigated the broader effects of the parent compound, glyburide, on certain enzyme activities, which may provide context for the metabolites' actions. For instance, treatment with glyburide in diabetic rat models has been shown to normalize diabetes-induced changes in the activity of antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase in heart tissue.
Additionally, in vitro studies have shown that glyburide and its active metabolites can inhibit the bile salt export pump (BSEP), an ATP-binding cassette (ABC) transporter protein that functions as an enzyme to hydrolyze ATP to transport bile salts. nih.gov While significant in vivo inhibition was not predicted based on modeling, the in vitro data confirm an interaction with this enzyme system. nih.gov Further investigation is needed to fully characterize the direct inhibitory or modulatory profile of the individual hydroxy metabolites against a wider range of enzymes.
Cellular Uptake and Efflux Mechanisms (e.g., OATP, P-glycoprotein, BCRP, MRP)
The movement of this compound across cell membranes is governed by a complex interplay of drug transporters, similar to its parent compound. In vitro studies using human hepatocytes and transfected cell systems have identified several key transporters involved in the disposition of both glyburide and its active hydroxy metabolites (M1 and M2b). nih.gov
Uptake Transporters: Hepatic uptake, a critical first step in clearance, is mediated by members of the Organic Anion-Transporting Polypeptide (OATP) family. nih.gov Studies have implicated OATP1B1 and OATP2B1 in the uptake of the parent drug, and transport studies with the metabolites suggest they are also substrates for these hepatic uptake transporters. pharmgkb.orgnih.gov
Efflux Transporters: Once inside the cells, this compound and the parent drug are subject to efflux back into circulation or into bile by several ABC transporters. These include:
P-glycoprotein (P-gp, or ABCB1): Glyburide is a known substrate of P-gp. pharmgkb.org
Breast Cancer Resistance Protein (BCRP, or ABCG2): Both glyburide and its metabolites are substrates for BCRP. nih.govnih.gov
Multidrug Resistance-Associated Proteins (MRPs): The metabolites, in particular, are subject to basolateral and biliary efflux by MRPs. nih.gov Glyburide itself has been identified as a substrate for MRP1 and MRP3. nih.gov
Furthermore, the hydroxy metabolites have been identified as substrates for the renal organic anion transporter 3 (OAT3), which is involved in their elimination via the kidneys. nih.gov This complex network of transporters plays a crucial role in determining the concentration of the active metabolites in the liver and their subsequent clearance from the body. nih.gov
Table 2: Transporters Involved in this compound Disposition
| Transporter Family | Specific Transporter | Role | Compound(s) | Reference |
|---|---|---|---|---|
| OATP | OATP1B1, OATP2B1 | Hepatic Uptake | Glyburide & Metabolites | nih.gov |
| ABC | P-glycoprotein (ABCB1) | Efflux | Glyburide & Metabolites | pharmgkb.orgnih.gov |
| ABC | BCRP (ABCG2) | Efflux | Glyburide & Metabolites | nih.govnih.gov |
| ABC | MRPs (ABCC family) | Efflux | Glyburide & Metabolites | nih.govnih.gov |
| SLC | OAT3 | Renal Efflux | Metabolites | nih.gov |
In Vitro Signaling Pathway Investigations
The pharmacological activity of this compound is a direct consequence of its ability to initiate the same cellular signaling cascade as the parent drug. pharmgkb.orgdiabetesjournals.org The central mechanism involves the inhibition of the K-ATP channel in pancreatic β-cells. pharmgkb.orgelifesciences.org
The signaling pathway proceeds as follows:
K-ATP Channel Inhibition: this compound binds to the SUR1 subunit of the K-ATP channel, causing the channel to close. pharmgkb.orgontosight.ai
Membrane Depolarization: The closure of the K-ATP channel prevents potassium ions (K+) from leaving the cell, leading to a buildup of positive charge inside the cell and depolarization of the cell membrane. elifesciences.orgijsdr.org
Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels (VDCCs). pharmgkb.org This allows an influx of extracellular calcium (Ca2+) into the cell. pharmgkb.orgnih.gov
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the final trigger for the fusion of insulin-containing granules with the cell membrane, leading to the secretion of insulin. pharmgkb.orgelifesciences.org
Studies have confirmed that the two main metabolites, 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b), are indeed pharmacologically active and produce a hypoglycemic effect by stimulating insulin secretion. diabetesjournals.org A study in healthy human subjects demonstrated that intravenous administration of M1 and M2 significantly increased serum insulin levels and lowered blood glucose, confirming their activity on this signaling pathway. diabetesjournals.org Downstream of insulin release, this action promotes glucose uptake in peripheral tissues like skeletal muscle by activating pathways such as the insulin receptor substrate (IRS)-1 pathway, which facilitates the translocation of glucose transporter 4 (GLUT4) to the cell membrane. unpad.ac.id
Synthetic Chemistry and Derivatization of Hydroxy Glyburide
Synthetic Routes for Specific Hydroxy Glyburide (B1671678) Isomers
The synthesis of specific hydroxy glyburide isomers is critical for their use as reference standards in analytical method development and for preclinical studies to evaluate their individual pharmacological and toxicological profiles. axios-research.comomicsonline.org Glyburide is metabolized in vivo primarily through the stereoselective hydroxylation of its cyclohexyl ring, yielding various mono-hydroxylated metabolites. omicsonline.orgmdpi.com The main isomers include the 3-cis and 4-trans isomers, with the latter being the major metabolite. mdpi.com
In vitro biotransformation studies have identified several key metabolites, including 4-trans-hydroxycyclohexyl glyburide (M1), 4-cis-hydroxycyclohexyl glyburide (M2a), 3-cis-hydroxycyclohexyl glyburide (M2b), 3-trans-hydroxycyclohexyl glyburide (M3), and 2-trans-hydroxycyclohexyl glyburide (M4). nih.govresearchgate.net The synthesis of these specific metabolites has been accomplished for research purposes. nih.gov
While detailed, step-by-step proprietary synthesis procedures are not always publicly available, general synthetic strategies for related compounds have been described. A common approach for analogous structures involves a multi-step synthesis that may begin with a substituted salicylic (B10762653) acid. uni-mainz.de The synthesis of various isomers often requires careful control of stereochemistry to achieve the desired cis or trans configuration of the hydroxyl group on the cyclohexyl ring. These synthesized isomers are available commercially as highly characterized reference materials that comply with regulatory standards. axios-research.comveeprho.com
Table 1: Key Isomers and Metabolites of this compound
| Metabolite/Isomer Name | Common Abbreviation | Other Synonyms |
| 4-trans-hydroxycyclohexyl glyburide | M1 | trans-4-Hydroxy Glyburide |
| 4-cis-hydroxycyclohexyl glyburide | M2a | cis-4-Hydroxy Glyburide |
| 3-cis-hydroxycyclohexyl glyburide | M2b | cis-3-Hydroxy Glyburide axios-research.com |
| 3-trans-hydroxycyclohexyl glyburide | M3 | trans-3-Hydroxy Glyburide veeprho.com |
| 2-trans-hydroxycyclohexyl glyburide | M4 | N/A |
| ethyl hydroxycyclohexyl glyburide | M5 | N/A |
This table summarizes the primary hydroxylated isomers and metabolites of glyburide as identified in metabolism studies. nih.govresearchgate.net
Preparation of Labeled this compound (e.g., Isotope-Labeled Standards)
Isotopically labeled compounds are indispensable tools in modern bioanalytical chemistry, particularly for quantitative analysis using mass spectrometry. Stable isotope-labeled internal standards are preferred because they have nearly identical chemical and physical properties to the analyte, but are distinguishable by mass, allowing for accurate correction of matrix effects and variations during sample preparation and analysis.
Several stable isotope-labeled versions of this compound are available as analytical standards. These typically incorporate heavy isotopes such as deuterium (B1214612) (D or ²H) and Carbon-13 (¹³C). axios-research.compharmaffiliates.com For instance, rac cis-3-Hydroxy Glyburide-13C,d3 and rac trans-4-Hydroxy Glyburide-13C,d3 are used as internal standards in quantitative assays. pharmaffiliates.com In some studies, deuterated standards such as 4-trans-hydroxy glyburide-d3 (B1448855) and 3-cis-hydroxy glyburide-d3 have been chosen as internal standards for the quantification of glyburide metabolites. nih.gov However, care must be taken as isotopic peaks from the analyte can sometimes interfere with the signal from the labeled standard. nih.gov
Recent advances in synthetic chemistry have provided novel methods for isotope incorporation. A general procedure for labeling urea (B33335) derivatives, including the parent compound glyburide, with carbon isotopes ([¹³C] or [¹⁴C]) has been developed. chemrxiv.org This method utilizes a Staudinger aza-Wittig (SAW) sequence with carbon dioxide as the source of the labeled carbonyl group. chemrxiv.org The synthesis of [13C]Glyburide was achieved with a 40% yield by reacting the corresponding sulfonamide with sodium hydride and then with cyclohexylazide and [¹³C]CO₂. chemrxiv.org This approach could potentially be adapted to synthesize carbonyl-labeled this compound isomers.
In addition to stable isotopes, radiolabeled analogs are synthesized for mechanistic and imaging studies. For example, fluorine-18 (B77423) ([¹⁸F]) labeled glyburide analogs have been synthesized as potential agents for beta-cell imaging. uni-mainz.denih.gov The synthesis was accomplished via alkylation of a hydroxy precursor with 2-[¹⁸F]fluoroethyl tosylate in dimethyl sulfoxide (B87167) (DMSO) at 120°C. uni-mainz.denih.gov
Table 2: Examples of Isotope-Labeled this compound Standards
| Compound Name | CAS Number | Molecular Formula |
| rac cis-3-Hydroxy Glyburide-13C,d3 | 1217848-91-3 | C₂₂¹³CH₂₅D₃ClN₃O₆S pharmaffiliates.com |
| rac trans-4-Hydroxy Glyburide-13C,d3 | 1217639-30-9 | C₂₂¹³CH₂₅D₃ClN₃O₆S pharmaffiliates.com |
| rac-trans-3-Hydroxy-Glyburide-13C-d3 | 1217639-30-9 | ¹³CC₂₂H₂₅D₃ClN₃O₆S axios-research.com |
This table lists examples of commercially available stable isotope-labeled this compound compounds used as internal standards in analytical testing.
Derivatization for Enhanced Analytical Detection or Mechanistic Probing
Chemical derivatization is a strategy used to modify an analyte's structure to improve its analytical properties. For this compound, derivatization can enhance detection sensitivity, improve chromatographic separation, and enable the analysis of specific stereoisomers. ijisset.orgnih.gov
For gas chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is often necessary for polar compounds like this compound that contain active hydrogen atoms (-OH). nih.govresearch-solution.com General derivatization reactions such as acylation or silylation can be employed to convert the hydroxyl group into a less polar, more volatile ester or ether, respectively. research-solution.com
In liquid chromatography (LC), derivatization is used to introduce a chromophore or fluorophore into the molecule, significantly enhancing detection sensitivity for UV-Vis or fluorescence detectors. nih.gov Reagents that react with hydroxyl groups, such as acyl chlorides, organic anhydrides, and isocyanates, are suitable for this purpose. nih.gov
A crucial application of derivatization for this compound is the separation of its various stereoisomers. Chiral derivatizing agents can be used to convert the enantiomers or diastereomers into new diastereomeric compounds that can be separated on a standard non-chiral column. ijisset.org For example, reagents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) have been used for the chiral separation of other hydroxy acids and represent a potential strategy for resolving this compound isomers. ijisset.org
Biologically, this compound undergoes a form of derivatization through Phase II metabolism, where it can be conjugated with glucuronic acid to form O-glucuronide conjugates. omicsonline.org These conjugates are more hydrophilic, which facilitates their clearance from the body. The chemical synthesis of these glucuronide conjugates is valuable for studying their disposition and pharmacological activity. omicsonline.org
Table 3: Potential Derivatization Strategies for this compound
| Derivatization Type | Potential Reagents | Purpose | Applicable Technique(s) |
| Acylation / Silylation | Acetic anhydride, BSTFA, MSTFA | Increase volatility, improve peak shape | Gas Chromatography (GC) |
| Fluorophore Tagging | Dansyl chloride, NBD-F | Enhance detection sensitivity | HPLC with Fluorescence Detection |
| Chromophore Tagging | Benzoyl chloride, PNB-Cl | Enhance detection sensitivity | HPLC with UV Detection ijisset.orgnih.gov |
| Chiral Derivatization | DATAN, TSPC | Separation of stereoisomers | HPLC, GC ijisset.org |
| Conjugation | UDP-glucuronic acid (enzymatic) | Mimic Phase II metabolites for research | LC-MS |
This table outlines various derivatization approaches that can be applied to this compound to facilitate its analysis and characterization.
Computational and Theoretical Studies of Hydroxy Glyburide
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations predict how a ligand, such as Hydroxy Glyburide (B1671678), might interact with a protein target on a molecular level. These techniques are crucial for understanding enzymatic metabolism and receptor binding.
Hydroxy Glyburide is an active metabolite of Glyburide (also known as Glibenclamide), formed primarily through oxidation by the Cytochrome P450 (CYP) family of enzymes in the liver. nih.gov The parent compound, Glyburide, is extensively metabolized by the CYP450 system. nih.gov While multiple CYP isoforms are involved, studies have identified CYP3A4 as a major contributor to Glyburide metabolism, with CYP2C9, CYP2C8, and CYP2C19 also playing a role. nih.govresearchgate.net
Specifically, the formation of the active metabolite rac-trans-4-hydroxy Glyburide has been attributed to the actions of CYP2C8 and CYP2C9. nih.gov Physiologically based pharmacokinetic (PBPK) modeling suggests that hepatic uptake is the primary rate-determining process in the systemic clearance of the parent drug, Glyburide. nih.gov PBPK models that are "permeability-limited" have been more successful in predicting drug interactions than "rapid-equilibrium" models, highlighting the importance of transporter-enzyme interplay in the disposition of Glyburide and the formation of its hydroxylated metabolites. nih.govresearchgate.net
This compound, like its parent compound, exerts its pharmacological effect by interacting with the sulfonylurea receptor 1 (SUR1). researchgate.net SUR1 is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel found in pancreatic β-cells. researchgate.net Computational docking and binding assays are used to predict and confirm the affinity of these metabolites for the SUR1 receptor.
The active metabolite, rac-trans-4-hydroxy Glyburide, has been shown to be a potent inhibitor of Glyburide binding to the SUR1/Kir6.2 complex in rat brain synaptosomes. nih.gov This indicates that the metabolite itself binds effectively to the receptor. Research has identified that the insulinotrope binding site on the SUR1/Kir6.2 channel is complex, consisting of two overlapping subsites, referred to as site A and site B. science.gov Cryo-electron microscopy studies of the parent drug, Glibenclamide, have revealed that it binds within a pocket located in the transmembrane bundle of the SUR1's ABC core, near the inner leaflet of the cell membrane. researchgate.net It is predicted that this compound interacts with this same binding region. Pharmacodynamic modeling studies have suggested that the primary metabolites of Glyburide are hypoglycemic and may exhibit higher activity at lower concentrations and have a longer duration of effect than the parent drug. researchgate.net
Table 1: Binding Affinity of rac-trans-4-hydroxy Glyburide to SUR1/Kir6.2 This interactive table summarizes the inhibitory concentration (IC50) values for rac-trans-4-hydroxy Glyburide at the SUR1/Kir6.2 receptor.
| Binding Site | IC50 (nM) | Source |
|---|---|---|
| High Affinity Site | 0.95 | nih.gov |
| Low Affinity Site | 100 | nih.gov |
Interactions with Metabolic Enzymes (e.g., Cytochrome P450s)
Quantitative Structure-Activity Relationship (QSAR) Studies (for research properties)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of untested compounds and for guiding the design of new molecules with enhanced properties. researchgate.net While extensive QSAR studies have been performed for various classes of antidiabetic drugs, specific QSAR models focused solely on this compound and its analogues are not widely available in published literature. However, the principles of QSAR can be described in the context of how such a study would be approached.
QSAR models can be developed using 2D or 3D representations of molecules.
2D-QSAR: This approach correlates biological activity with 2D molecular descriptors, such as physicochemical properties (e.g., logP), topological indices, and counts of specific chemical features. researchgate.netgoogle.com A 2D-QSAR model for a series of sulfonylurea metabolites would aim to establish a statistical relationship between these calculated descriptors and an endpoint like SUR1 binding affinity, helping to identify key structural fragments that contribute positively or negatively to the activity.
3D-QSAR: This method uses the 3D structure of the molecules. google.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) calculate steric, electrostatic, and other 3D fields around a set of aligned molecules. researchgate.net The models then relate the variations in these fields to differences in biological activity. researchgate.net A 3D-QSAR study on this compound analogues could provide a visual map showing where modifications to the molecule (e.g., adding bulky or electronegative groups) might increase or decrease its binding potency at the SUR1 receptor. researchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. preprints.org These can include:
Physicochemical Descriptors: logP (lipophilicity), molecular weight, and polar surface area. researchgate.net
Electronic Descriptors: Atomic partial charges and dipole moments, which describe electron distribution. preprints.org
Topological Descriptors: Indices that describe molecular size, shape, and branching. preprints.org
Quantum Chemical Descriptors: Properties derived from quantum mechanics calculations, such as the energy of molecular orbitals (HOMO/LUMO). preprints.org
Once calculated for a series of compounds (the "training set"), these descriptors are used as independent variables in a statistical model to predict the dependent variable (biological activity). Common modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest. The resulting predictive model is then validated using an external "test set" of compounds to assess its accuracy and reliability.
2D and 3D QSAR Approaches
In Silico ADME Prediction for Research Compound Characterization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug research, allowing for the early characterization of compounds like this compound. researchgate.net These computational models predict how a molecule will behave within a biological system.
The hydroxylation of Glyburide to form this compound increases the polarity and hydrophilic properties of the molecule, which is expected to influence its ADME profile, particularly solubility and permeability. researchgate.net While the active metabolites have demonstrated hypoglycemic effects, their disposition is different from the parent drug. nih.govnih.gov For instance, retention of 4-trans-hydroxyglyburide has been noted to potentially prolong the hypoglycemic effect in individuals with severe renal impairment. nih.gov
Computational and in vitro studies have shown that the primary metabolites of Glyburide, 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b), are substrates for various drug transporters. They show a high affinity for the hepatic uptake transporters of the Organic Anion-Transporting Polypeptide (OATP) family. Furthermore, both metabolites are substrates for the canalicular efflux transporters BCRP (Breast Cancer Resistance Protein) and MDR1 (Multidrug Resistance Protein 1), but not for MRP2 (Multidrug Resistance-associated Protein 2). The M1 metabolite is also transported by the basolateral efflux transporters MRP3 and MRP4. This transporter-mediated disposition is a key factor in the hepatic clearance of the metabolites.
Table 2: In Silico and In Vitro Predicted Transporter Interactions for this compound Metabolites This interactive table summarizes the known interactions of the major this compound metabolites with key ADME-related transporters.
| Transporter Family | Transporter | Metabolite(s) | Interaction Type | Source |
|---|---|---|---|---|
| Uptake Transporters | OATP (hepatic isoforms) | M1, M2b | Substrate | |
| Efflux Transporters | BCRP (MDR1) | M1, M2b | Substrate | |
| MDR1 (P-glycoprotein) | M1, M2b | Substrate | ||
| MRP2 | M1, M2b | Not a Substrate | ||
| MRP3 | M1 | Substrate | ||
| MRP4 | M1 | Substrate |
Table of Compounds
| Compound Name | Other Names |
|---|---|
| This compound | Hydroxyglibenclamide |
| 4-trans-hydroxyglyburide | M1 |
| 3-cis-hydroxyglyburide | M2b |
| Glyburide | Glibenclamide |
Conformational Analysis and Stereochemical Impact
Computational and theoretical studies have provided significant insights into the three-dimensional structure of this compound and its parent compound, glyburide (also known as glibenclamide). The analysis of molecular conformation—the spatial arrangement of atoms—and stereochemistry—the 3D orientation of those atoms—is crucial for understanding its molecular properties and interactions. The hydroxylation of the cyclohexyl ring in glyburide introduces a new stereocenter, leading to various stereoisomers, primarily the 3-cis-hydroxy and 4-trans-hydroxy metabolites, which can adopt different low-energy conformations. mdpi.comresearchgate.net
Quantum chemical calculations performed on model sulfonylurea structures have illuminated the fundamental conformational preferences of this critical functional group. nih.govacs.org These studies, using methods such as Hartree-Fock (HF) and Density Functional Theory (B3LYP), identified two primary low-energy conformers of the sulfonylurea moiety. nih.govacs.org
SLU-1: A conformer stabilized by an intramolecular hydrogen bond. nih.govacs.org
SLU-2: A more extended conformer that is commonly observed. nih.govacs.org
In the gas phase, the hydrogen-bonded SLU-1 conformer is calculated to be more stable by approximately 4 kcal/mol. nih.govacs.org However, in a solvent phase, this energy difference becomes negligible, suggesting that both conformations are accessible. nih.govacs.org Further computational analyses on related sulfonylurea compounds have reinforced the finding that intramolecular hydrogen bonding is a primary factor determining the stability of the most stable conformers. csic.es
The conformation of the parent drug, glyburide, has been determined in the solid state through X-ray crystallography and in solution via Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In the solid state, the molecule is locked into a specific, mostly extended conformation. nih.gov Theoretical studies combined with experimental data provide precise measurements of the torsion angles that define this shape. nih.govresearchgate.net
Table 1: Selected Solid-State Torsion Angles of Glyburide
| Bond | Torsion Angle (°) | Description |
|---|---|---|
| S(17)-N(18)-C(19)-N(20) | 178 | Extended conformation across the sulfonylurea group. nih.gov |
| N(18)-C(19)-N(20)-C(21) | -179 | Extended conformation between the urea (B33335) and cyclohexyl groups. nih.gov |
| C(7)-N(8)-C(9)-C(10) | -86 | Non-extended (gauche) conformation in the ethyl-amide linker. nih.gov |
| N(8)-C(9)-C(10)-C(11) | -179 | Extended conformation in the ethyl-amide linker. nih.gov |
Source: Data derived from X-ray crystallography studies of glyburide. nih.gov
In solution, the molecule exhibits greater flexibility, with free rotation observed around several of the single bonds. nih.gov This indicates that this compound likely exists as an equilibrium of multiple conformations in a biological medium. The conformation of the cyclohexyl ring itself is also a key factor. When complexed with β-cyclodextrin, the cyclohexyl group of glyburide has been shown to adopt a semi-folded conformation to maximize hydrogen bond networks. researchgate.net
The introduction of a hydroxyl group to this ring, creating this compound, adds another layer of complexity. The position and stereochemistry of this new functional group influence the conformational preferences of the cyclohexyl ring (e.g., chair, boat, or twist-boat forms) and can establish new intramolecular hydrogen bonds, further defining the molecule's three-dimensional structure. Molecular dynamics simulations on the parent compound have been used to assess the stability of its complexes, indicating that such computational tools are valuable for exploring the conformational landscape of its metabolites as well. researchgate.net
Table 2: Identified Stereoisomers of this compound
| Metabolite Name | Hydroxylation Position | Stereochemistry |
|---|---|---|
| 4-trans-hydroxycyclohexyl glyburide | C4 | trans mdpi.comnih.govdrugbank.com |
| 3-cis-hydroxycyclohexyl glyburide | C3 | cis mdpi.comnih.govdrugbank.com |
| 4-cis-hydroxycyclohexyl glyburide | C4 | cis nih.gov |
| 3-trans-hydroxycyclohexyl glyburide | C3 | trans nih.gov |
| 2-trans-hydroxycyclohexyl glyburide | C2 | trans nih.gov |
Source: Data from metabolic studies of glyburide. mdpi.comnih.govdrugbank.com
The Pivotal Role of Hydroxy Glyburide in Drug Metabolism Research
Hydroxy glyburide (B1671678), a primary metabolite of the sulfonylurea drug glyburide, serves as a critical tool in the field of drug metabolism research. Its application extends from being an essential reference standard to providing deep insights into the biotransformation of this class of drugs.
Future Research Directions in Hydroxy Glyburide Science
Elucidation of Unexplored Metabolic Fates
While the primary metabolic pathway of glyburide (B1671678) to its hydroxy derivatives, 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b), is well-established, there remain underexplored areas in its metabolic fate. nih.govresearchgate.net Future research should focus on identifying and characterizing minor and secondary metabolites. Studies have identified several other metabolites, including dihydroxylated metabolites and those resulting from the loss of the cyclohexyl ring, but their formation pathways and clinical relevance are not fully understood. austinpublishinggroup.com
Further investigation into the metabolic transformations of Hydroxy Glyburide itself is warranted. It is crucial to determine if these primary active metabolites undergo further biotransformation into other, potentially active or inactive, compounds. researchgate.netnih.gov Research has indicated that the 4-trans-hydroxy metabolite retains significant hypoglycemic activity, making its own metabolic fate clinically relevant. nih.gov The potential for conjugation reactions, such as glucuronidation, of the hydroxylated metabolites also represents an important and under-investigated area. nih.govpreprints.org
Additionally, the role of extra-hepatic tissues, such as the placenta, in the metabolism of glyburide and the formation of this compound and other metabolites needs more in-depth study. austinpublishinggroup.compharmgkb.org Differences in metabolic profiles between liver and placental microsomes have been observed, suggesting tissue-specific metabolic pathways that could have significant implications. austinpublishinggroup.com
Table 1: Known and Potential Metabolic Pathways of Glyburide
| Parent Compound | Primary Metabolites | Potential Secondary Metabolic Fates |
| Glyburide | 4-trans-hydroxyglyburide (M1) | Further hydroxylation |
| 3-cis-hydroxyglyburide (M2b) | Glucuronide conjugation | |
| Oxidation of hydroxyl group | ||
| Cleavage of the cyclohexyl ring |
Development of Novel High-Throughput Analytical Methodologies
The simultaneous quantification of glyburide and its various metabolites, including this compound, in biological matrices presents an analytical challenge. nih.gov Current methods, while effective, could be improved in terms of speed, sensitivity, and the ability to measure a wider range of metabolites in a single run. Future research should focus on the development of novel high-throughput analytical methodologies to streamline this process.
Advances in liquid chromatography-mass spectrometry (LC-MS/MS) offer a promising avenue for developing more efficient and sensitive assays. jneonatalsurg.com The development of methods that require minimal sample preparation, such as simple protein precipitation, would significantly increase throughput. nih.govscispace.com Furthermore, techniques like microfluidic LC-MS/MS could enhance sensitivity while reducing the consumption of samples and reagents. jneonatalsurg.comub.edu
High-resolution mass spectrometry (HRMS) is another powerful tool that can be further leveraged. HRMS not only provides quantitative data but also offers structural insights into novel or unexpected metabolites, aiding in the elucidation of unexplored metabolic pathways. jneonatalsurg.com The integration of automated sample preparation systems with these advanced analytical techniques would create a truly high-throughput platform for comprehensive metabolic profiling of glyburide and its derivatives.
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Analytical Technique | Advantages | Areas for Future Development |
| HPLC-UV | Readily available, robust | Lower sensitivity compared to MS methods |
| LC-MS/MS | High sensitivity and specificity | Multiplexing capabilities for more metabolites |
| UPLC-MS/MS | Shorter run times, better resolution | Application to a wider range of biological matrices |
| HRMS | Structural elucidation of unknown metabolites | Integration with high-throughput sample preparation |
| Microfluidic LC-MS/MS | Reduced sample and reagent consumption | Broader adoption and validation |
Integration of Advanced Computational Approaches with Experimental Data
The integration of computational modeling with experimental data holds immense potential for advancing our understanding of this compound science. dtic.mil Physiologically based pharmacokinetic (PBPK) models, for instance, can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of glyburide and its metabolites. researchgate.net These models can help predict how various factors, such as genetic polymorphisms or drug-drug interactions, might alter the formation and clearance of this compound. unpad.ac.id
Future research should focus on refining these PBPK models by incorporating more detailed in vitro data on enzyme kinetics and transporter activities. researchgate.netlivermetabolism.com For example, quantifying the specific contributions of different cytochrome P450 (CYP) enzymes to the formation of each this compound isomer would significantly improve the predictive power of these models. drugbank.comnih.gov
Furthermore, computational chemistry and molecular modeling can be employed to investigate the structural basis of enzyme-substrate interactions. dtic.mil These approaches can help predict the metabolic stability of different glyburide analogues and guide the design of new compounds with optimized metabolic profiles. By combining the predictive power of computational models with robust experimental validation, researchers can accelerate the pace of discovery in this compound science. livermetabolism.com
Investigating the Impact of Genetic Polymorphisms on this compound Formation in Research Models
The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, which is known to be highly polymorphic. nih.govresearchgate.netunc.edu Genetic variations in the CYP2C9 gene can lead to significant inter-individual differences in glyburide metabolism and, consequently, in the exposure to this compound. unpad.ac.idnih.gov
Future research should focus on systematically investigating the impact of a wider range of CYP2C9 variants, including rare and newly discovered alleles, on this compound formation. frontiersin.org This can be achieved using in vitro research models, such as human liver microsomes or recombinant CYP2C9 enzymes expressing different genetic variants. nih.gov Such studies will provide a more comprehensive understanding of how genetic factors influence the metabolic profile of glyburide.
Furthermore, the development and use of animal models that are "humanized" for CYP2C9 could provide valuable in vivo insights. These models, which express human CYP2C9 alleles, would allow for the study of how genetic polymorphisms affect glyburide pharmacokinetics and the formation of this compound in a whole-organism context. Comparing metabolic data from these models with clinical data from patients with known CYP2C9 genotypes will be crucial for translating research findings into personalized medicine approaches. nih.govresearchgate.net
Table 3: Key CYP2C9 Alleles and Their Investigated Impact on Glyburide Metabolism
| Allele | Consequence | Impact on Glyburide Metabolism | Reference |
| CYP2C91 | Wild-type (normal enzyme activity) | Normal clearance | nih.gov |
| CYP2C92 | Decreased enzyme activity | Reduced clearance, increased exposure | nih.govresearchgate.net |
| CYP2C9*3 | Significantly decreased enzyme activity | Markedly reduced clearance, significantly increased exposure | nih.govresearchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for quantifying Hydroxy Glyburide in pharmacokinetic studies, and how are they validated?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for quantification. Validation follows International Council for Harmonisation (ICH) guidelines, including parameters like linearity (1–50 µg/mL, R² > 0.99), precision (RSD < 5%), and recovery rates (95–105%) . For novel formulations, stability studies under varying pH and temperature conditions are critical to ensure assay robustness .
Q. How should researchers structure a literature review to identify knowledge gaps in this compound’s mechanisms of action?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope. For example:
- Population: Diabetic or neuroprotection study cohorts.
- Intervention: this compound dosing regimens.
- Comparison: Placebo or alternative sulfonylureas.
- Outcome: Glycemic control or neuroprotective biomarkers.
Prioritize primary sources (e.g., clinical trials in PubMed/MEDLINE) and evaluate contradictory findings using systematic review tools (PRISMA guidelines) .
Q. What ethical considerations are critical when designing human trials involving this compound?
- Methodological Answer : Adhere to Declaration of Helsinki principles:
- Obtain informed consent with explicit disclosure of risks (e.g., hypoglycemia in diabetic cohorts).
- Include Data Safety Monitoring Boards (DSMBs) for interim analyses of adverse events (AEs), as demonstrated in spinal cord injury trials .
- Ensure equitable participant selection, avoiding exclusion of vulnerable populations without justification .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s dose-response relationships across preclinical studies?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., animal model differences). For example:
- Inconsistent neuroprotection outcomes: Compare dosing windows (e.g., ≤8 hours post-injury vs. delayed administration) .
- Use meta-regression to assess covariates like bioavailability in different formulations (nanostructured lipids vs. oral tablets) . Replicate studies under standardized conditions (e.g., ISO 9001 lab protocols) .
Q. What experimental strategies optimize this compound’s bioavailability in novel drug delivery systems?
- Methodological Answer : Employ Quality by Design (QbD) principles:
- Central Composite Design (CCD): Vary lipid ratios (stearic acid:oleic acid) to optimize particle size (target: 100–200 nm) and entrapment efficiency (>85%). See Table 1 in for factorial design results.
- In vitro-in vivo correlation (IVIVC): Use dissolution studies (pH 6.8 buffer) to predict pharmacokinetic profiles . Validate with gamma scintigraphy for gastrointestinal transit tracking.
Q. How should researchers design a phase II clinical trial to evaluate this compound’s neuroprotective efficacy?
- Methodological Answer :
- Primary endpoint: Functional Independence Measure (FIM) score improvement at 90 days post-spinal cord injury.
- Adaptive design: Pre-specify criteria for early termination (futility analysis) or dose adjustment.
- Biomarker integration: Measure serum S100B (astroglial damage marker) and correlate with imaging (MRI diffusion tensor imaging) .
- Statistical powering: Assume 20% effect size, α = 0.05, β = 0.2, requiring N = 120 participants (60/group) .
Data Presentation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
